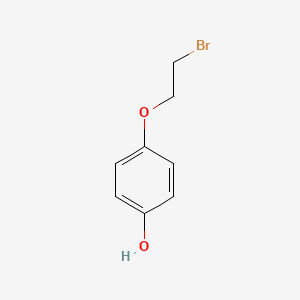

4-(2-Bromoethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHKGUAWZWOFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511046 | |

| Record name | 4-(2-Bromoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31406-95-8 | |

| Record name | 4-(2-Bromoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromoethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4-(2-Bromoethoxy)phenol (CAS Number 31406-95-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic compound with significant potential in synthetic chemistry and drug development. While not as extensively documented as some common reagents, its unique structural features—a reactive phenolic hydroxyl group and a versatile bromoethoxy chain—make it a valuable building block. This document collates available data, provides expert insights into its synthesis and reactivity, and explores its potential applications as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for its synthesis, purification, and analytical characterization are presented to empower researchers in their scientific endeavors.

Introduction and Chemical Identity

This compound is a substituted phenol characterized by a bromoethoxy group at the para position. This arrangement of functional groups imparts a dual reactivity that is highly advantageous in the construction of more complex molecules. The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and serving as a nucleophile in coupling reactions. Concurrently, the terminal bromine on the ethoxy chain provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

The strategic importance of such bifunctional molecules is increasingly recognized in medicinal chemistry. They can act as "linkers," connecting two different molecular entities, a concept central to the design of ADCs and PROTACs. In this context, this compound offers a synthetically accessible and versatile scaffold for the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other properties are estimated based on the known characteristics of structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 31406-95-8 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (Predicted) | Analogous Compounds |

| Melting Point | Not definitively reported; likely in the range of 60-80 °C | Estimation |

| Boiling Point | >200 °C at atmospheric pressure (Predicted with decomposition) | Estimation |

| Density | 1.533 g/cm³ | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General Chemical Principles |

Spectroscopic Profile (Predicted)

Definitive spectroscopic data for this compound is not widely published. However, based on its structure, a predicted spectroscopic profile is provided below. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Peaks | Rationale |

| ¹H NMR | ~9.0-10.0 ppm (s, 1H, -OH) ~6.8-7.0 ppm (d, 2H, Ar-H) ~6.7-6.9 ppm (d, 2H, Ar-H) ~4.3 ppm (t, 2H, -OCH₂-) ~3.6 ppm (t, 2H, -CH₂Br) | The phenolic proton is a broad singlet. The aromatic protons will appear as two doublets due to para-substitution. The methylene protons adjacent to the oxygen will be downfield due to its electronegativity, and the methylene protons adjacent to the bromine will also be downfield. |

| ¹³C NMR | ~155 ppm (C-OH) ~152 ppm (C-O-CH₂) ~116 ppm (Ar-C) ~115 ppm (Ar-C) ~68 ppm (-OCH₂) ~29 ppm (-CH₂Br) | The carbon attached to the hydroxyl group will be the most downfield aromatic carbon. The other aromatic carbons will appear in the typical aromatic region. The aliphatic carbons will be in the upfield region, with the carbon attached to oxygen being more downfield than the one attached to bromine. |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad, O-H stretch) ~3100-3000 cm⁻¹ (C-H stretch, aromatic) ~2950-2850 cm⁻¹ (C-H stretch, aliphatic) ~1600, 1500 cm⁻¹ (C=C stretch, aromatic) ~1230 cm⁻¹ (C-O stretch, aryl ether) ~1040 cm⁻¹ (C-O stretch, alkyl ether) ~650 cm⁻¹ (C-Br stretch) | The spectrum will be dominated by a broad O-H stretch. Characteristic peaks for the aromatic ring and the C-O and C-Br bonds will also be present.[3] |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z 216 and 218 in a ~1:1 ratio. | The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 atomic mass units. |

Synthesis and Purification

The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, a selective mono-alkylation of hydroquinone with 1,2-dibromoethane is a plausible route.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a mono-alkylated phenol and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of hydroquinone (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (2.5 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this suspension, add 1,2-dibromoethane (3.0 equivalents) dropwise. Using an excess of 1,2-dibromoethane is crucial to favor mono-alkylation and minimize the formation of the di-alkylation byproduct.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from unreacted hydroquinone and the di-alkylation byproduct.

Purification and Quality Control

-

Column Chromatography: This is the recommended method for obtaining high-purity this compound. The polarity of the eluent can be adjusted to achieve optimal separation.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be an effective purification method.[4]

-

Quality Control: The purity of the final product should be assessed by TLC, melting point analysis, and spectroscopic methods (NMR, IR, MS) as outlined in the predicted spectroscopic profile.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable building block in medicinal chemistry.

Key Reactions

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be readily deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions. It can also be converted to an ether or an ester.

-

Reactions of the Bromoethoxy Group: The terminal bromine is a good leaving group in Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles, such as amines, thiols, and azides.

Application as a Bifunctional Linker

A key application of this compound is as a bifunctional linker in the synthesis of complex therapeutic agents like ADCs and PROTACs.

Caption: Conceptual workflow of this compound as a bifunctional linker.

In this workflow, the phenolic hydroxyl group can be attached to one molecule (e.g., a protein-targeting ligand), while the bromoethoxy group can be reacted with a second molecule (e.g., a cytotoxic drug or an E3 ligase binder) to form the final conjugate. The ethoxy spacer provides optimal distance and flexibility between the two connected moieties, which is often crucial for biological activity.

Safety and Handling

-

Hazard Identification: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile bifunctional molecule with significant untapped potential in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction and its dual reactivity make it an attractive building block for the construction of complex molecular architectures. In particular, its application as a linker in the rapidly evolving fields of ADCs and PROTACs warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development.

References

-

Reagentia. This compound (1 x 250 mg). [Online] Available at: [Link]

-

PubChem. 2-Bromo-4-methoxyphenol. [Online] Available at: [Link]

- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

PubChem. 4-(2-Bromoethyl)phenol. [Online] Available at: [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Online] Available at: [Link]

- Google Patents. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.

-

ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. [Online] Available at: [Link]

-

MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Online] Available at: [Link]

-

Reachem. The Purification of Organic Compound: Techniques and Applications. [Online] Available at: [Link]

-

Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Online] Available at: [Link]

- Google Patents. JPH09151151A - Production of 4-methoxyphenol.

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Online] Available at: [https://www.docbrown.info/page06/molecule_spectroscopy/specindexH-K.htm#phenol C-13 NMR]([Link] C-13 NMR)

-

PubChem. 4-Amino-2-bromophenol. [Online] Available at: [Link]

-

PubChem. 4-Bromo-2-methoxyphenol. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. [Online] Available at: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Online] Available at: [Link]

-

National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Online] Available at: [Link]

-

PrepChem.com. Preparation of 4-methoxyphenol. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for. [Online] Available at: [Link]

-

National Institutes of Health. (E)-4-[(4-Bromobenzylidene)amino]phenol. [Online] Available at: [Link]

-

National Institutes of Health. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Online] Available at: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Online] Available at: [Link]

-

ResearchGate. Analytical Data of the Reaction Products IR -spectrum absorption. [Online] Available at: [Link]

-

PubChem. 4-(Methoxymethyl)phenol. [Online] Available at: [Link]

-

AWS. Supplementary Material General 1H NMR and 13C NMR Spectra. [Online] Available at: [Link]

-

Purdue Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Online] Available at: [Link]

- Google Patents. US3825604A - Process for preparing catechol and hydroquinone.

- Google Patents. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.

-

LookChem. This compound suppliers USA. [Online] Available at: [Link]

Sources

- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 4-(2-Bromoethoxy)phenol: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-bromoethoxy)phenol, a valuable chemical intermediate in pharmaceutical and organic synthesis. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic characteristics.

Introduction: The Significance of this compound

Phenolic compounds are a cornerstone in medicinal chemistry and drug development, prized for their versatile biological activities.[1] The strategic modification of the phenolic scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its bifunctional nature—a reactive bromoethoxy group and a phenolic hydroxyl group—serves as a key building block for creating more complex molecules with potential therapeutic applications. The bromoethoxy moiety is an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of this structural unit onto various molecular frameworks.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

Molecular Identity and Weight

The molecular structure of this compound consists of a phenol ring substituted at the para position with a 2-bromoethoxy group.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 31406-95-8 | [2] |

| Molecular Formula | C₈H₉BrO₂ | [2] |

| Molecular Weight | 217.06 g/mol | N/A |

| Synonyms | Phenol, 4-(2-bromoethoxy)- | [2] |

Note: The molecular weight is based on the molecular formula and atomic weights of the constituent elements.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis of this compound via Williamson Ether Synthesis

A reliable and widely used method for the preparation of ethers is the Williamson ether synthesis.[1] This section details a laboratory-scale protocol for the synthesis of this compound from hydroquinone and 1,2-dibromoethane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ, attacks the electrophilic carbon of 1,2-dibromoethane.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol:

Materials:

-

Hydroquinone

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (2.0-3.0 eq) dropwise at room temperature. A molar excess of 1,2-dibromoethane and base is used to favor the mono-alkylation and drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess 1,2-Dibromoethane: Using an excess of the dihaloalkane minimizes the formation of the dialkylated byproduct, 1,4-bis(2-bromoethoxy)benzene.

-

Anhydrous Conditions: The absence of water is crucial as the phenoxide ion is a strong base and can be protonated by water, which would quench the reaction.

-

Potassium Carbonate as Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without causing significant side reactions.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, dissolving the reactants and facilitating the reaction.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on the known spectroscopic behavior of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the phenolic hydroxyl proton.

-

Aromatic Protons (δ 6.8-7.0 ppm): The four protons on the benzene ring will appear as two doublets (an AA'BB' system) due to the para-substitution pattern.

-

Phenolic -OH (variable, broad singlet): The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet.

-

-O-CH₂- (δ ~4.2 ppm, triplet): The two protons adjacent to the ether oxygen will be deshielded and are expected to appear as a triplet due to coupling with the adjacent methylene group.

-

-CH₂-Br (δ ~3.6 ppm, triplet): The two protons adjacent to the bromine atom will also be deshielded and are expected to appear as a triplet due to coupling with the neighboring methylene group.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-155 ppm): Four signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the ether oxygen (C-O-R) will be the most deshielded.

-

-O-CH₂- (δ ~68 ppm): The carbon of the methylene group attached to the ether oxygen.

-

-CH₂-Br (δ ~30 ppm): The carbon of the methylene group attached to the bromine atom, which will be significantly shielded compared to the other methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (broad, ~3200-3500 cm⁻¹): A broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): Absorptions corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretch (~2850-3000 cm⁻¹): Absorptions from the C-H stretching vibrations of the methylene groups.

-

C-O Stretch (~1230 cm⁻¹): A strong absorption corresponding to the stretching of the aryl-ether C-O bond.

-

C-Br Stretch (~500-600 cm⁻¹): A weaker absorption in the fingerprint region corresponding to the carbon-bromine bond stretch.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound, with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Loss of Br: Fragmentation involving the loss of a bromine radical would result in a significant peak at [M-Br]⁺.

-

Cleavage of the Ether Bond: Cleavage of the C-O bond of the ether can occur, leading to fragments corresponding to the brominated ethyl group and the phenoxy radical.

-

Benzylic Cleavage: Cleavage of the bond between the oxygen and the methylene group would also be a likely fragmentation pathway.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. Its well-defined molecular structure and reactive functional groups allow for its incorporation into a wide range of molecular architectures. The synthesis via Williamson ether synthesis is a robust and scalable method for its preparation. While experimental spectroscopic data is not widely available, a predictive analysis based on established principles of spectroscopy provides a solid framework for its characterization. This guide serves as a valuable resource for researchers and scientists working with this important chemical building block.

References

-

Electronic Supplementary Information for "A practical and effective method for the ipso-hydroxylation of arylboronic acids with hydrogen peroxide in a water-extract of rice straw ash" . The Royal Society of Chemistry.

-

This compound (1 x 1 g) . Reagentia.

-

4-(2-Bromoethyl)phenol . PubChem.

-

4-Bromo-2-methoxyphenol . PubChem.

-

4-Bromo Phenol || A Comprehensive Overview . Ketone Pharma.

-

Solved The following IR Spectrum, 1H NMR Spectrum and 13C | Chegg.com . Chegg.

-

Synthesis, structural characterization and computational studies of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol . ResearchGate.

-

Method for producing 4-(2'-methoxyethyl) phenol . Google Patents.

-

Electronic Supplementary Information for "A colorimetric and fluorescent sensor for Cu2+ and its application in constructing a molecular switch and a logic gate" . The Royal Society of Chemistry.

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press.

Sources

A Comprehensive Technical Guide to the Solubility of 4-(2-Bromoethoxy)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethoxy)phenol is a bifunctional organic molecule of increasing interest in pharmaceutical and materials science research. Its structure, featuring a phenolic hydroxyl group, an aromatic ring, and a bromoethoxy side chain, provides multiple points for chemical modification, making it a valuable building block for more complex molecules. Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, formulation, and the overall drug development process. An incorrect choice of solvent can lead to failed reactions, low yields, and difficulties in product isolation.

This in-depth technical guide provides a detailed exploration of the solubility characteristics of this compound. We will begin by examining the molecular structure to predict its solubility based on fundamental chemical principles. Subsequently, this guide will present a suite of robust experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data tailored to their specific laboratory context.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] The key molecular features of this compound that dictate its solubility profile are its polarity, hydrogen bonding capability, and the presence of both aromatic and aliphatic halogenated moieties.

Molecular Structure Analysis

This compound (C₈H₉BrO₂) possesses a distinct combination of functional groups that contribute to its overall physicochemical properties.[5]

-

Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[6][7][8][9][10][11] This feature suggests good solubility in polar, protic solvents.

-

Aromatic Phenyl Ring: The benzene ring is largely nonpolar and can participate in π-π stacking interactions. This contributes to solubility in aromatic and some nonpolar solvents.

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.[12][13][14][15][16]

-

Bromoethyl Group (-CH₂CH₂Br): This alkyl halide chain introduces a degree of nonpolar character and a polar C-Br bond.[1][2][3][4][17] While the overall group has some polarity, the London dispersion forces associated with the alkyl chain and the bromine atom will influence solubility in less polar solvents.

Predicted Solubility Profile

Based on the analysis of its functional groups, a predicted solubility profile for this compound in various classes of organic solvents can be hypothesized. This provides a rational basis for solvent selection in experimental work.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The phenolic -OH group can form strong hydrogen bonds with these solvents.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of the molecule, including the C-Br, C-O, and O-H bonds, will interact favorably with the dipoles of these solvents. The ether and hydroxyl oxygens can act as hydrogen bond acceptors. |

| Aromatic | Toluene, Benzene | Moderate to Low | The phenyl ring of the solute can engage in favorable π-π interactions with aromatic solvents. However, the polar functional groups may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The polarity of the C-Br bond and the overall molecular dipole should allow for favorable dipole-dipole interactions with chlorinated solvents.[18] |

| Nonpolar | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of alkanes, which interact primarily through weak London dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether linkage in the solute is similar to these solvents. THF, being more polar than diethyl ether, is expected to be a better solvent.[12][13] |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, experimental verification is essential for accurate and reliable data. The following section provides detailed protocols for both rapid qualitative assessment and precise quantitative measurement of solubility.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Qualitative Solubility Determination: A Step-by-Step Protocol

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.[19][20][21][22][23]

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, toluene, dichloromethane, hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Keeping: Meticulously record the observations for each solvent in a laboratory notebook.

Caption: A flowchart for the qualitative solubility determination of this compound.

Quantitative Solubility Determination: The Shake-Flask Method with HPLC/UV-Vis Analysis

For applications requiring precise solubility values (e.g., in mg/mL or mol/L), the shake-flask method followed by a suitable analytical technique is the gold standard.

An excess of the solid solute is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment:

-

This compound

-

Selected organic solvents (HPLC or spectrophotometric grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (e.g., 50 mg in 5 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed.

-

Equilibrate for at least 24 hours to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high concentration readings.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Using HPLC:

-

Develop an appropriate HPLC method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for phenolic compounds.[24][25][26][27][28]

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject the diluted sample from step 2 and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a dilute solution.[29][30][31][32]

-

Prepare a series of standard solutions and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample from step 2.

-

Calculate the concentration from the calibration curve and adjust for the dilution to find the solubility.

-

-

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molar Mass ( g/mol ) |

| Methanol | Experimental Value | Calculated Value | 217.06 |

| Ethanol | Experimental Value | Calculated Value | 217.06 |

| Acetone | Experimental Value | Calculated Value | 217.06 |

| Acetonitrile | Experimental Value | Calculated Value | 217.06 |

| Dichloromethane | Experimental Value | Calculated Value | 217.06 |

| Toluene | Experimental Value | Calculated Value | 217.06 |

| Hexane | Experimental Value | Calculated Value | 217.06 |

| Tetrahydrofuran | Experimental Value | Calculated Value | 217.06 |

Note: The molar mass of this compound is 217.06 g/mol .

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with robust experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications. The detailed methodologies for both qualitative and quantitative analysis empower scientists to generate the high-quality data necessary for advancing research in drug development and materials science. Adherence to the described protocols will ensure the generation of accurate, reproducible, and meaningful solubility data, a cornerstone of successful chemical research.

References

-

LibreTexts Chemistry. (2023). Physical Properties of Alkyl Halides. [Link]

-

LibreTexts Chemistry. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. [Link]

-

Physical properties of alkyl halide. (n.d.). [Link]

-

Organic halides. (n.d.). [Link]

-

Wikipedia. (n.d.). Phenol ether. [Link]

-

LibreTexts Chemistry. (2023). Physical Properties of Ether. [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

PubChem. (n.d.). 4-(2-Bromoethyl)phenol. [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

EBSCO. (n.d.). Ethers | Research Starters. [Link]

-

The University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

LibreTexts Chemistry. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link]

-

Chemsrc. (2025). This compound. [Link]

-

Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

-

PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

-

MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]

-

LCGC International. (n.d.). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. [Link]

-

Semantic Scholar. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

-

ResearchGate. (2025). Theoretical study of the hydrogen bonding ability of phenol and its ortho, meta and para substituted derivatives. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyphenol. [Link]

-

Quora. (2017). Which one has a stronger hydrogen bonding, alcohol or phenol?[Link]

-

RSC Publishing. (n.d.). Hydrogen bonding probes of phenol –OH groups. [Link]

-

Reagentia. (n.d.). This compound (1 x 1 g). [Link]

-

AHH Chemical. (n.d.). This compound suppliers USA. [Link]

-

Scirp.org. (2019). Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. [Link]

-

ERIC. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. [Link]

-

Quora. (2020). Is phenol polar or nonpolar?[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The discussion on the polarity of phenol_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Hydrogen bonding probes of phenol –OH groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes [scirp.org]

- 11. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]

- 12. Phenol ether - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. echemi.com [echemi.com]

- 18. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 19. csub.edu [csub.edu]

- 20. scribd.com [scribd.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]

- 29. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. One moment, please... [rootspress.org]

- 32. rjptonline.org [rjptonline.org]

Unlocking the Therapeutic Potential of 4-(2-bromoethoxy)phenol Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a cornerstone of medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents.[1] Among these, derivatives of halogenated phenols have garnered significant attention for their potent and diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive exploration of 4-(2-bromoethoxy)phenol derivatives, a promising class of molecules with significant therapeutic potential. We delve into the strategic synthesis of these compounds, present detailed protocols for their biological evaluation, and analyze their underlying mechanisms of action. This document is designed to serve as an authoritative resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required to advance the study of this compound class from the laboratory to preclinical consideration.

The Rationale: Why this compound Derivatives Warrant Investigation

The search for novel anticancer agents remains a paramount challenge in modern medicine.[1] Natural and synthetic phenolic compounds have long been a fertile ground for discovery, owing to their ability to interact with a wide array of biological targets.[5] The this compound scaffold combines several key features that make it an attractive starting point for drug design:

-

The Phenolic Core: The hydroxyl group is a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets and contributing to antioxidant activity.[6]

-

The Bromo Substituent: Halogenation, particularly with bromine, can enhance the lipophilicity of a molecule, potentially improving membrane permeability and bioavailability. The bromine atom can also participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding.

-

The Ethoxy Linker: The flexible ethoxy chain provides a spacer that can be modified to optimize the orientation and distance of the phenolic ring relative to other functional groups, allowing for fine-tuning of target engagement. The terminal bromide on this chain is a reactive handle, enabling further derivatization and conjugation to other molecules.

Derivatives of structurally related bromophenols have demonstrated significant biological activities, including potent anticancer effects, making this class of compounds a high-priority area for further investigation.[3][4][7]

Synthetic Strategies for Derivative Libraries

The creation of a diverse library of derivatives is essential for establishing a robust structure-activity relationship (SAR). The this compound core can be synthesized and modified through established organic chemistry reactions. A common and efficient approach involves a multi-step synthesis starting from readily available precursors.

Protocol 1: General Synthesis of a this compound Derivative

This protocol outlines a representative synthesis. Note: All reactions should be performed in a fume hood with appropriate personal protective equipment. Reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Williamson Ether Synthesis to Form the Ethoxy Bridge

-

Reactants: To a solution of hydroquinone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition: Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. Using a base like K₂CO₃ deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction.

Step 2: Further Derivatization (Example: Amide Formation)

-

Reactants: The terminal bromide of this compound can be displaced by a nucleophile. For example, reacting it with an amine (R-NH₂) can introduce a new functional group.

-

Reaction: Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a solvent like acetonitrile. Add a non-nucleophilic base (e.g., DIPEA) to scavenge the HBr byproduct.

-

Conditions: Heat the reaction under reflux and monitor by TLC.

-

Purification: Perform an aqueous work-up and purify the final derivative by column chromatography or recrystallization.

Core Application: Anticancer Activity Evaluation

A significant body of research points to the anticancer potential of bromophenol derivatives.[1][3][9] A systematic evaluation follows a tiered approach, beginning with broad screening for cytotoxicity and progressing to detailed mechanistic studies.[10][11]

In Vitro Screening: The First Line of Evidence

Initial evaluation of new chemical entities is performed using in vitro cancer cell models.[12] This approach is cost-effective, rapid, and allows for high-throughput screening of many compounds against a panel of diverse cancer cell lines.[10][13] The primary goal is to determine the concentration at which a compound inhibits 50% of cell growth, known as the IC₅₀ value.[10]

Protocol 2: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., K562 leukemia, A549 lung, Bel7402 liver) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration can be optimized based on the cell line's doubling time.[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Trustworthiness: This protocol is self-validating through the inclusion of both positive and negative (vehicle) controls. Consistent results from the positive control confirm the assay is performing correctly, while the vehicle control establishes the baseline for 100% viability.

Data Summary: Cytotoxic Activity of Related Bromophenol Derivatives

To provide context, the following table summarizes the reported anticancer activity of structurally similar bromophenol compounds.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| WLJ18 | Bromophenol | A549 (Lung) | 7.10 ± 0.53 | [2] |

| WLJ18 | Bromophenol | Bel7402 (Liver) | 9.68 ± 0.76 | [2] |

| 4b-4 | Acetylated Bromophenol | K562 (Leukemia) | 11.09 (at 24h) | [3] |

| BDDPM (14) | Bis-bromophenol | Bel7402 (Liver) | 8.7 µg/mL | [9] |

| BDDPM (14) | Bis-bromophenol | HCT116 (Colon) | 10.58 µg/mL | [9] |

Elucidating the Mechanism of Action

Potent cytotoxicity is a promising start, but understanding how a compound kills cancer cells is critical for its development. Many effective anticancer agents work by inducing apoptosis (programmed cell death).[1]

ROS-Mediated Apoptosis: A common mechanism for phenolic compounds involves the generation of intracellular Reactive Oxygen Species (ROS).[1] Excessive ROS levels create oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic pathway.

Caption: Hypothetical ROS-mediated apoptotic pathway induced by a phenolic derivative.

Protocol 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Expertise: This dual-staining method provides a quantitative measure of apoptosis and distinguishes it from necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Expanding the Scope: Other Potential Bioactivities

Beyond anticancer effects, the chemical nature of this compound derivatives suggests other potential therapeutic applications.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature for scavenging free radicals.[6] The antioxidant potential of bromophenol derivatives has been demonstrated at the cellular level, with some compounds showing the ability to ameliorate H₂O₂-induced oxidative damage.[3][4] The number and position of hydroxyl and bromo substituents significantly influence this activity.[6][7]

-

Anti-inflammatory Effects: Chronic inflammation is linked to numerous diseases. Related phenolic compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂), often through the suppression of signaling pathways like NF-κB and MAPK.[2]

-

Enzyme Inhibition: Phenolic compounds are known to act as inhibitors for a variety of enzymes.[15] Depending on their specific structure, derivatives could be screened against therapeutically relevant enzymes such as kinases, proteases, or peroxidases.[16]

The Path Forward: From In Vitro Success to Preclinical Models

While in vitro assays are crucial for initial screening and mechanistic studies, they lack the complexity of a whole organism.[17] A compound that is potent in a petri dish may fail in vivo due to poor pharmacokinetics (absorption, distribution, metabolism, excretion) or unforeseen toxicity.[12] Therefore, promising candidates must advance to preclinical animal models.[18][19]

Caption: A generalized workflow for anticancer drug discovery and development.

In Vivo Models: The most common models for preclinical anticancer drug screening involve the xenotransplantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[10][17][20] These models allow for the evaluation of a drug's efficacy in a more physiologically relevant context, providing critical data on tumor growth inhibition, bioavailability, and overall toxicity.[18][19]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds for therapeutic development. Their demonstrated potential as anticancer agents, coupled with plausible antioxidant and anti-inflammatory activities, provides a strong foundation for further research.[1] Future efforts should focus on:

-

SAR Expansion: Synthesizing a broader library of derivatives to refine the structure-activity relationship and identify compounds with superior potency and selectivity.

-

Target Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets with which these compounds interact.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Validation: Advancing the most promising leads into well-designed animal models to validate their therapeutic efficacy and safety profiles.[19]

The data and protocols presented in this guide offer a robust framework for researchers to systematically explore and unlock the full therapeutic potential of this compound derivatives.

References

- New Anticancer Agents: In Vitro and In Vivo Evalu

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google AI Grounding API.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Unveiling the Biological Promise: A Comparative Analysis of 4-Bromo-2-methoxyphenol Derivatives and Their Analogues. (n.d.). BenchChem.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.

- Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.

- In-vitro Models in Anticancer Screening. (2019).

- The Anticancer Potential of 4-Bromo-2-methoxyphenol Derivatives: A Technical Guide. (n.d.). BenchChem.

- Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv

- Kolsing, A. H., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2987-3002.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N

- Liu, X., et al. (2013). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 11(12), 4705-4729.

- Method for producing 4-(2'-methoxyethyl) phenol. (1990).

- Phenol derivatives as enhancers and inhibitors of luminol-H2O2-horseradish peroxidase chemiluminescence. (1998). PubMed.

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu

- Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their deriv

- The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Method for producing 4-(2'-methoxyethyl)phenol. (1992).

- 4-Bromo-2-nitrophenol synthesis. (n.d.). ChemicalBook.

- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC - NIH.

- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). PMC - PubMed Central.

- 4-(2-Bromoethyl)phenol. (n.d.). PubChem - NIH.

- 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. (2021).

- Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serr

- PHENOL AND PHENOL DERIV

- Phenol derivatives as enhancers and inhibitors of luminol–H2O2–horseradish peroxidase chemiluminescence. (1998).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenol derivatives as enhancers and inhibitors of luminol-H2O2-horseradish peroxidase chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 20. cris.tau.ac.il [cris.tau.ac.il]

The Alchemist's Bridge: A Technical Guide to 4-(2-Bromoethoxy)phenol as a Versatile Alkylating Agent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromoethoxy)phenol is a bifunctional reagent of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic bromoethoxy chain, allows it to act as a versatile building block and linker. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and its application as an alkylating agent. We will explore the mechanistic underpinnings of its reactivity, provide field-tested experimental protocols for its use in O- and N-alkylation reactions, and discuss its role in the construction of complex molecular architectures. This document is intended to serve as a practical resource for scientists seeking to leverage the unique capabilities of this valuable synthetic intermediate.

Introduction: The Duality of this compound

Alkylating agents are a cornerstone of modern organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds with precision.[1] These reagents are characterized by their ability to introduce alkyl groups into a substrate, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[2][3] this compound (Figure 1) emerges as a particularly strategic reagent within this class. It is a bifunctional molecule, possessing two distinct reactive centers:

-

A Nucleophilic Phenolic Hydroxyl Group: This site can be deprotonated to form a phenoxide, a potent nucleophile for reactions such as the Williamson ether synthesis.

-

An Electrophilic 2-Bromoethyl Group: The primary alkyl bromide is an excellent electrophile for SN2 reactions, readily undergoing displacement by a wide range of nucleophiles.

This duality allows this compound to be employed in multi-step syntheses, acting as a "bridge" or "linker" to connect different molecular fragments. Its utility is particularly pronounced in drug discovery, where it can be used to tether a pharmacophore to a carrier molecule or to construct complex scaffolds.[4]

Figure 1: Structure of this compound

Caption: Structure of this compound (CAS: 31406-95-8).

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in Table 1. Its solid nature at room temperature and relatively high boiling point are typical for a substituted phenol of its molecular weight.

| Property | Value | Source |

| CAS Number | 31406-95-8 | [2][5] |

| Molecular Formula | C₈H₉BrO₂ | [6] |

| Molecular Weight | 217.06 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 115 °C | [2][5] |

| Boiling Point | 321.8 °C at 760 mmHg | [2][5] |

| Density | 1.533 g/cm³ | [2][5] |

| pKa | ~10.16 (Predicted) |

Safety and Handling

As with all bromo-organic compounds and phenols, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.

Hazard Summary:

-

Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Toxicity: Harmful if swallowed.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

Synthesis of this compound

The most direct and common route to this compound is through the selective mono-alkylation of hydroquinone with an excess of 1,2-dibromoethane. This reaction is a variation of the Williamson ether synthesis. The primary challenge in this synthesis is to prevent the di-alkylation of hydroquinone to form the symmetric 1,4-bis(2-bromoethoxy)benzene.

Reaction Mechanism: Controlled Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. Hydroquinone is first deprotonated by a base (e.g., potassium carbonate) to form the mono-phenoxide, which is a more potent nucleophile than the neutral diol. This phenoxide then attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion.

To favor mono-alkylation, a molar excess of hydroquinone relative to 1,2-dibromoethane is typically used. This statistical approach increases the probability that a molecule of 1,2-dibromoethane will encounter a molecule of unreacted hydroquinone rather than the mono-alkylated product.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established methodology for the selective mono-alkylation of hydroquinone.[7]

Materials:

-

Hydroquinone (e.g., 2 equivalents)

-

1,2-Dibromoethane (1 equivalent)

-

Potassium Carbonate (K₂CO₃) (2-3 equivalents)

-

Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroquinone and potassium carbonate.

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetone or DMF.

-

Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of hydroquinone and the formation of the product.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-alkylated product from unreacted hydroquinone and the di-alkylated byproduct.

-

This compound as an Alkylating Agent

The primary utility of this compound in research lies in its capacity as an alkylating agent. The terminal bromine is readily displaced by a variety of nucleophiles, allowing for the introduction of the 4-hydroxyphenoxyethyl moiety into a target molecule.

General Principles of Reactivity

The alkylation reactions involving this compound typically follow an SN2 pathway. The key considerations for successful alkylation include:

-

Nucleophile Strength: Stronger nucleophiles will react more readily. The pKa of the conjugate acid of the nucleophile is a good indicator of its strength.

-

Base: A suitable base is required to deprotonate the nucleophile (if it is not already anionic). Non-nucleophilic bases such as potassium carbonate, cesium carbonate, or sodium hydride are commonly used.

-

Solvent: Polar aprotic solvents like DMF, acetonitrile (ACN), or tetrahydrofuran (THF) are ideal as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

O-Alkylation of Phenols

A common application is the reaction with other phenols to create diaryl ether structures linked by an ethylene glycol bridge.

Caption: Workflow for O-alkylation of a substituted phenol.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

This protocol illustrates a typical Williamson ether synthesis using this compound.

Materials:

-

4-Methoxyphenol (1 equivalent)

-

This compound (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol and potassium carbonate in anhydrous DMF under an inert atmosphere.

-

Addition of Alkylating Agent: Add this compound to the mixture.

-

Reaction: Heat the reaction to 80 °C and stir for 4-12 hours. Monitor for the disappearance of the starting phenol by TLC.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3x) to remove DMF, followed by a brine wash.

-

-

Purification:

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.

-

N-Alkylation of Amines

Alkylation of primary or secondary amines with this compound provides access to compounds containing a phenoxyethyl-amine linkage. A key challenge is preventing over-alkylation, especially with primary amines, as the secondary amine product is often more nucleophilic than the starting material.[8]

Strategies for Selective Mono-alkylation:

-

Stoichiometry: Use a large excess of the starting amine.

-

Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration.

-

Choice of Base: A mild base like potassium carbonate is often sufficient.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

-

Morpholine (2 equivalents)

-

This compound (1 equivalent)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Combine morpholine and potassium carbonate in acetonitrile.

-

Addition of Alkylating Agent: Add a solution of this compound in acetonitrile dropwise over 30 minutes.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC.

-

Work-up:

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

-

Partition the residue between dichloromethane and water.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via column chromatography to obtain the N-alkylated product.

-

Applications in Drug Discovery and Beyond

The bifunctional nature of this compound makes it an attractive linker molecule in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[4][9] In this context, the phenolic hydroxyl can be used as a handle to attach a payload (e.g., a cytotoxic agent), while the bromoethoxy group can be converted to another functional group (e.g., a maleimide) for conjugation to a targeting moiety like an antibody.[10]

While specific, publicly disclosed drug candidates using this exact linker are not prevalent, its structural motif is representative of linkers used in the field. The ethylene glycol spacer provides a degree of flexibility and hydrophilicity, which can be beneficial for the pharmacokinetic properties of the resulting conjugate.

Conclusion

This compound is a powerful and versatile synthetic intermediate that serves as a bifunctional building block for complex molecule synthesis. Its predictable reactivity through the Williamson ether synthesis and SN2 displacement of the bromide makes it a reliable tool for researchers in drug discovery, medicinal chemistry, and materials science. By understanding the principles of its synthesis and reactivity, and by employing the optimized protocols detailed in this guide, scientists can effectively incorporate this "alchemist's bridge" into their synthetic strategies to construct novel and functional molecules.

References

-

JHECHEM CO LTD. This compound. [Link]

-

Chongqing Chemdad Co., Ltd. Buy this compound from Chongqing Chemdad.... [Link]

-

ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

-

The Royal Society of Chemistry. Supporting information for.... [Link]

-

PubChem. 4-(2-Bromoethyl)phenol. [Link]

-

RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]

-

PubMed. Alkylation of phenol: a mechanistic view. [Link]

-

National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

Wikipedia. Amine alkylation. [Link]

-